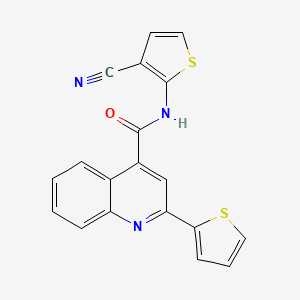

N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N3OS2/c20-11-12-7-9-25-19(12)22-18(23)14-10-16(17-6-3-8-24-17)21-15-5-2-1-4-13(14)15/h1-10H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJIQKJONZPPBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=C(C=CS4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various therapeutic areas.

- Molecular Formula : C19H11N3OS2

- Molecular Weight : 361.44 g/mol

- Purity : Typically 95%.

Synthesis

The synthesis of this compound has been documented in various studies, often involving complex multi-step processes that yield derivatives with enhanced biological activity. For instance, a study by Aleksandrov et al. (2020) highlighted methods for synthesizing related quinoline derivatives, focusing on the structural diversity provided by thiophene substitutions.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. A study utilizing the ABTS assay revealed that this compound demonstrates moderate antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .

Antimicrobial Activity

The compound has also been tested for its antimicrobial effects. In vitro studies showed significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as yeasts such as Candida glabrata and Candida krusei. These findings suggest its potential application in treating infections caused by resistant microbial strains .

Enzyme Inhibition

One of the most promising aspects of this compound is its role as an inhibitor of α-glucosidase. A derivative based on this compound demonstrated an IC50 value of 2.11 μM, significantly more potent than established inhibitors like Acarbose (IC50 = 327 μM). This positions it as a potential candidate for managing type 2 diabetes through the modulation of carbohydrate metabolism .

Case Studies and Research Findings

-

Study on α-glucosidase Inhibition :

- Objective : To evaluate the inhibitory effects on α-glucosidase.

- Results : The compound showed a remarkable selectivity ratio of 17.48-fold over α-amylase, indicating its specificity for α-glucosidase inhibition.

- Mechanism : Kinetic studies suggested a non-competitive inhibition mechanism, supported by molecular docking analyses that elucidated binding interactions .

- Antimicrobial Evaluation :

Summary Table of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The quinoline-4-carboxamide scaffold is widely modified to tune physicochemical and biological properties. Key structural analogues include:

Key Observations :

- Heterocyclic Diversity: Thiadiazole () or tetrahydrothieno () substituents alter solubility and metabolic stability, whereas thiophene rings () favor π-π stacking interactions.

- Amide Modifications : Aryl amides (e.g., phenyl, fluorophenyl) improve membrane permeability, while heterocyclic amides (e.g., thiadiazole) may enhance target selectivity .

Key Observations :

Target Compound Hypotheses :

- The cyano group may enhance PDK1 binding affinity compared to non-cyano analogues.

- Dual thiophene substitution could improve solubility and bioavailability over mono-thiophene derivatives.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted thiophene amines and quinoline carboxylates. Key approaches include:

- Neat Methods : Solvent-free reactions at room temperature with extended stirring to promote cyclization .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics using microwave irradiation, often with catalysts like aluminum oxide in cyclohexanone .

- Reflux in Polar Solvents : For example, acetonitrile under reflux conditions (1–2 hours) to ensure complete amide bond formation, followed by crystallization for purification .

Characterization of intermediates (e.g., via TLC or HPLC) is critical to monitor reaction progress.

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm, quinoline protons at δ 8.0–9.0 ppm) and carbonitrile groups (C≡N stretch at ~2200 cm⁻¹ in IR) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the quinoline-thiophene backbone .

- Elemental Analysis : Ensure ≤2% deviation from theoretical C, H, N, S values .

Purity assessment via HPLC (≥95% purity threshold) is recommended for biological assays.

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended reactions .

- Storage : Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps, which inform reactivity and charge-transfer potential .

- Electron Density Analysis : Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., cyanothiophene’s electron-deficient nitrile group) .

- Validation : Compare calculated UV-Vis spectra (TD-DFT) with experimental data to refine computational models .

Q. What crystallographic techniques are suitable for resolving its molecular structure?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) to resolve bond lengths and angles (e.g., C–S bonds in thiophene: ~1.70 Å) .

- Refinement : Apply SHELXL for iterative refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks (e.g., C–H⋯O/N interactions) .

- Validation : Check R-factor convergence (R₁ < 0.05) and validate thermal ellipsoid models with PLATON .

Q. How can researchers evaluate the compound’s potential biological activity?

- Methodological Answer :

- Targeted Assays : Screen against kinase or protease targets using fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (e.g., IC₅₀ values) .

- Cellular Uptake Studies : Use radiolabeled analogs (e.g., ¹⁴C-cyanothiophene) to quantify intracellular accumulation via scintillation counting .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing thiophene with furan) and compare bioactivity trends to identify critical pharmacophores .

Data Contradiction Analysis

- Synthetic Yield Variability : Discrepancies in yields (e.g., 60% vs. 85%) may arise from solvent polarity (neat vs. acetonitrile) or catalyst loading. Cross-validate with kinetic studies (e.g., in situ IR monitoring) .

- Computational vs. Experimental Bond Angles : Differences in DFT-optimized vs. XRD-measured angles (e.g., quinoline dihedral angles) can be resolved by including solvent effects in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.